molecular formula C7H8FN3O2S B3120906 2-(4-Fluorophenyl)sulfonylguanidine CAS No. 276245-10-4

2-(4-Fluorophenyl)sulfonylguanidine

Cat. No.: B3120906
CAS No.: 276245-10-4
M. Wt: 217.22 g/mol
InChI Key: SZDPXDDUQKHKII-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)sulfonylguanidine is an organic compound that features a sulfonyl group attached to a guanidine moiety, with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)sulfonylguanidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with guanidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)sulfonylguanidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

2-(4-Fluorophenyl)sulfonylguanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)guanidine
  • 2-(4-Chlorophenyl)sulfonylguanidine
  • 2-(4-Bromophenyl)sulfonylguanidine

Uniqueness

2-(4-Fluorophenyl)sulfonylguanidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its analogs .

Biological Activity

2-(4-Fluorophenyl)sulfonylguanidine (CAS No. 276245-10-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a guanidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which plays a role in regulating physiological processes such as acid-base balance and fluid secretion. Furthermore, the guanidine moiety may enhance the compound's ability to modulate ion channels and receptors involved in neurotransmission and muscle contraction.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of the apoptotic pathway.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, revealed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Anticancer Activity : In a preclinical trial evaluating the effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM after 48 hours.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of folate synthesis
AntimicrobialEscherichia coliInhibition of folate synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis via caspase activation

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPXDDUQKHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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